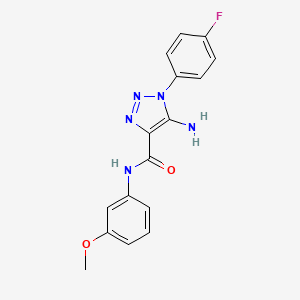
5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group is a common site for reactions such as acylation or alkylation. The triazole ring might undergo reactions with electrophiles or nucleophiles depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the carboxamide and the fluorine atom would increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of 1,2,3-triazole derivatives, including 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, has been a focus of research due to their potential biological activities. These compounds have been explored for their antimicrobial, antitumour, and enzyme inhibition activities, highlighting their versatility in medicinal chemistry. For instance, the synthesis of various 1,2,4-triazole derivatives has been demonstrated to yield compounds with notable antimicrobial activities against a range of microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, studies on the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown that these compounds possess in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Catalytic Synthesis and Peptidomimetics
The utility of 5-amino-1,2,3-triazole derivatives extends to the synthesis of peptidomimetics and biologically active compounds, leveraging their triazole scaffold. For example, a ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has facilitated the preparation of triazole-containing dipeptides and triazoles with HSP90 inhibitory activity, showcasing the role of these compounds in drug discovery and development (Ferrini et al., 2015).
Structural and Mechanistic Insights
The exploration of 1,2,3-triazole derivatives also encompasses the investigation of their structural and mechanistic aspects. Studies involving crystal structure determination and theoretical analyses have provided insights into the molecular interactions and potential modes of action of these compounds. This is exemplified by research on catalyst- and solvent-free synthesis approaches and the use of microwave-assisted synthesis techniques, which not only offer efficient pathways to these derivatives but also contribute to a deeper understanding of their chemical behavior (Moreno-Fuquen et al., 2019).
Propriétés
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-13-4-2-3-11(9-13)19-16(23)14-15(18)22(21-20-14)12-7-5-10(17)6-8-12/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJIJQJCOWHTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

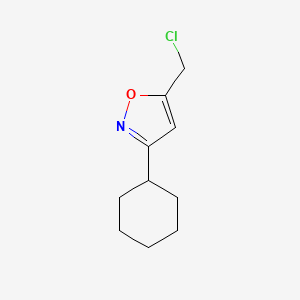
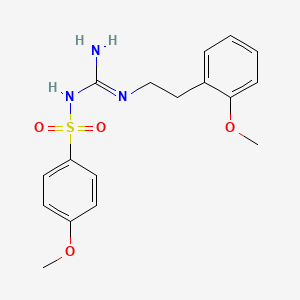
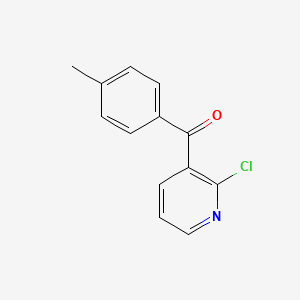
![Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate](/img/structure/B2680333.png)
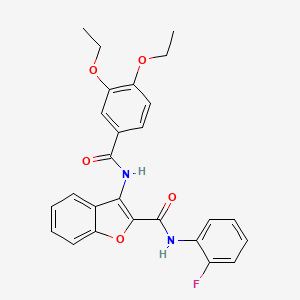

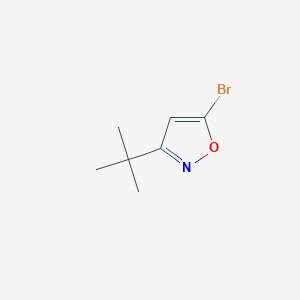
![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2680337.png)
![2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680338.png)
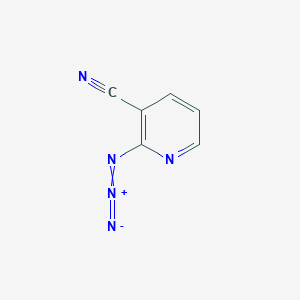
![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)
